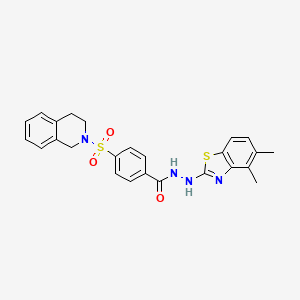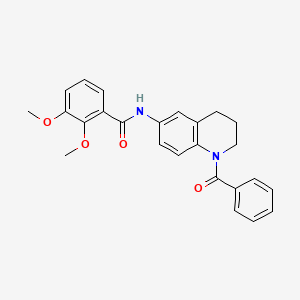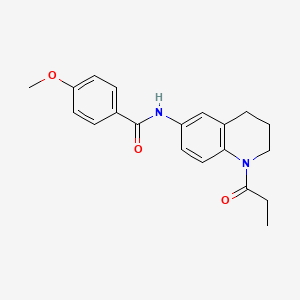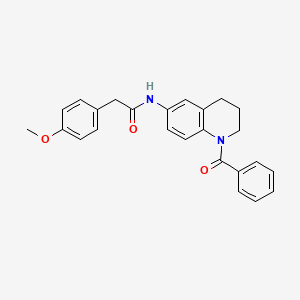
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide (N-(1-benzoyl-THQ-6-yl)-2-(4-methoxy-phenyl)acetamide, or BTHQ) is a synthetic molecule that was initially developed as a potential anti-inflammatory agent. BTHQ is a member of the quinoline family and contains a benzoyl group at its 6-position, as well as a 4-methoxyphenyl group at its 2-position. It has been studied extensively in recent years due its potential to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain.
Applications De Recherche Scientifique
BTHQ has been studied extensively in recent years due to its potential to act as an inhibitor of cyclooxygenase-2 (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide), an enzyme that is involved in inflammation and pain. In particular, it has been studied for its potential to act as a non-steroidal anti-inflammatory drug (NSAID) and as an analgesic. In addition, BTHQ has been studied for its potential to act as an antioxidant, as well as for its ability to inhibit the growth of certain types of cancer cells.
Mécanisme D'action
The mechanism by which BTHQ exerts its anti-inflammatory and analgesic effects is not yet fully understood. However, it is believed that BTHQ binds to the active site of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide, thereby inhibiting the enzyme’s activity. This inhibition of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide activity is believed to be responsible for the anti-inflammatory and analgesic effects of BTHQ.
Biochemical and Physiological Effects
The biochemical and physiological effects of BTHQ have been studied in both in vitro and in vivo models. In vitro studies have shown that BTHQ is able to inhibit the activity of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide, as well as other enzymes involved in inflammation and pain, such as 5-lipoxygenase (5-LOX) and phospholipase A2 (PLA2). In vivo studies have shown that BTHQ is able to reduce inflammation and pain in animal models, as well as to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
BTHQ has several advantages for use in laboratory experiments. For example, it is relatively inexpensive to synthesize and is stable under a variety of conditions. In addition, it has been shown to be effective in both in vitro and in vivo models. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, it has a relatively short half-life, which can make it difficult to study its effects over long periods of time.
Orientations Futures
Despite its potential as an anti-inflammatory and analgesic agent, there is still much to be learned about BTHQ. Future research should focus on further elucidating its mechanism of action, as well as on developing new methods for its synthesis and formulation. In addition, further studies should be conducted to determine its potential for use in treating a variety of conditions, such as cancer, arthritis, and cardiovascular disease. Finally, further research should be conducted to explore the potential for using BTHQ as an antioxidant, as well as to explore its potential for use in other areas, such as cosmetics and food additives.
Méthodes De Synthèse
BTHQ can be synthesized using a variety of methods, including a three-step synthesis process. This process involves the reaction of 4-methoxy-benzaldehyde with diethyl acetylenedicarboxylate in the presence of a base, followed by the addition of 1-benzoyl-1,2,3,4-tetrahydroquinoline to the resulting product. The final step involves the reaction of the resulting mixture with acetic anhydride. The overall yield of the reaction is reported to be around 70%.
Propriétés
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-30-22-12-9-18(10-13-22)16-24(28)26-21-11-14-23-20(17-21)8-5-15-27(23)25(29)19-6-3-2-4-7-19/h2-4,6-7,9-14,17H,5,8,15-16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNYHUUUISNXJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


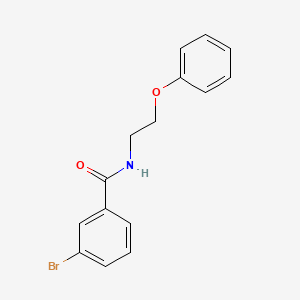
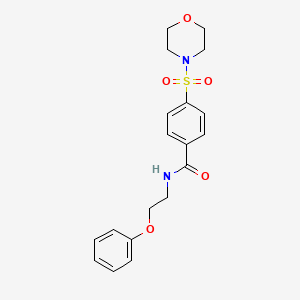
![N-[(4-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B6548903.png)
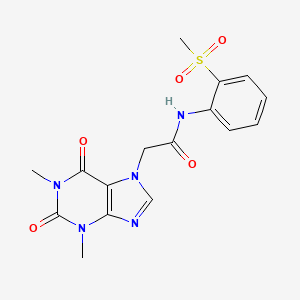
![{[(2-methylphenyl)methyl]carbamoyl}methyl furan-3-carboxylate](/img/structure/B6548914.png)
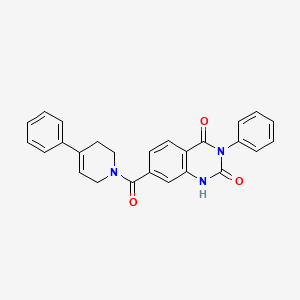

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B6548951.png)

![2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}acetic acid](/img/structure/B6548962.png)
